A Comprehensive Technical Guide to the Structural Elucidation and Characterization of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide
A Comprehensive Technical Guide to the Structural Elucidation and Characterization of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide
Abstract: This technical guide provides a comprehensive framework for the definitive structural elucidation and characterization of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide, a compound of interest within the broader class of cyanoacrylamide-based covalent inhibitors. The cyanoacrylamide moiety is a key "warhead" in targeted covalent inhibitors, capable of forming reversible bonds with nucleophilic residues like cysteine in protein targets.[1][2] This guide details a multi-technique analytical workflow, integrating synthesis, advanced spectroscopic analysis, single-crystal X-ray diffraction, and computational modeling. Each step is presented not merely as a protocol, but with an emphasis on the underlying scientific rationale, ensuring a deep understanding of how each piece of data contributes to the unambiguous assignment of the molecule's constitution, configuration, and conformation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and characterization of novel small molecule therapeutics.
Rationale and Synthetic Strategy
The synthesis of the target molecule is strategically designed around a Knoevenagel condensation, a reliable and high-yielding method for forming carbon-carbon double bonds.[3][4][5] This specific reaction is chosen for its efficiency in coupling an aldehyde with an active methylene compound, which is the core transformation required.
The logical flow of the synthesis begins with the preparation of the two key precursors: 6-bromopyridine-2-carbaldehyde and N-benzyl-2-cyanoacetamide. The final condensation step joins these fragments to yield the title compound.
Caption: Integrated workflow for comprehensive structural characterization.
Spectroscopic Characterization
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is the first crucial step post-synthesis. Its primary role is to provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
For the title compound, C₁₇H₁₃BrN₄O, the presence of a single bromine atom provides an unmistakable isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). [6]This results in a characteristic M+ and M+2 ion cluster in the mass spectrum with a peak intensity ratio of approximately 1:1, immediately confirming the presence of one bromine atom in the molecule and any fragments containing it. [6][7] Expected HRMS Data:
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[M+H]⁺ Calculated for C₁₇H₁₄⁷⁹BrN₄O: m/z 353.0342
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[M+H]⁺ Calculated for C₁₇H₁₄⁸¹BrN₄O: m/z 355.0322
Fragmentation analysis further corroborates the structure. Common fragmentation pathways would include the loss of the benzyl group ([M-C₇H₇]⁺) or cleavage at the amide bond.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. [8]The spectrum provides direct evidence for the successful incorporation of the nitrile, amide, and alkene functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3350 | N-H Stretch | Amide (N-H) | Confirms the presence of the secondary amide. |
| ~2225 | C≡N Stretch | Nitrile (-CN) | A sharp, strong peak characteristic of the cyano group. [4][9] |
| ~1695 | C=O Stretch | Amide I Band | Confirms the presence of the amide carbonyl. |
| ~1620 | C=C Stretch | Alkene | Indicates the newly formed carbon-carbon double bond. |
| ~1580 | C=C/C=N Stretch | Pyridine Ring | Characteristic aromatic ring vibrations. |
Table 1: Key Diagnostic Peaks in the FTIR Spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity (constitution) of the molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment. [10] ¹H NMR: The proton spectrum reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling.
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Olefinic Proton (~8.1 ppm, singlet): The downfield chemical shift is characteristic of a proton on a double bond conjugated with both an aromatic ring and electron-withdrawing groups (CN and CONH). [4]Its singlet nature indicates no adjacent protons.
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Pyridine Protons (~7.5-7.9 ppm, multiplets): Three protons on the bromopyridine ring will exhibit characteristic coupling patterns.
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Benzyl Protons (~7.2-7.4 ppm, multiplet, 5H; ~4.6 ppm, doublet, 2H): The five aromatic protons of the benzyl ring will appear in their typical region. The benzylic CH₂ protons will appear as a doublet due to coupling with the amide N-H proton.
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Amide Proton (~8.5 ppm, triplet): This proton will appear as a triplet due to coupling with the two benzylic CH₂ protons. Its chemical shift can be concentration-dependent and it is exchangeable with D₂O.
¹³C NMR: The carbon spectrum indicates the number of unique carbon environments.
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Carbonyl Carbon (~163 ppm): The amide carbonyl carbon is typically found in this downfield region. [3]* Alkene & Aromatic Carbons (120-155 ppm): This region contains the signals for the two alkene carbons and the eleven aromatic carbons from the pyridine and benzyl rings.
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Nitrile Carbon (~117 ppm): The cyano group carbon has a highly characteristic chemical shift. [4]* Benzylic Carbon (~45 ppm): The CH₂ carbon of the benzyl group.
2D NMR (COSY, HSQC, HMBC):
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COSY (Correlation Spectroscopy): Confirms proton-proton couplings, for example, between the amide N-H and the benzylic CH₂, and within the aromatic spin systems.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of all protonated carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for proving the overall molecular framework. It reveals correlations between protons and carbons that are 2-3 bonds away.
Caption: Key 2- and 3-bond HMBC correlations confirming molecular connectivity.
Key HMBC correlations would include:
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The olefinic proton to the carbonyl carbon, the nitrile carbon, and the ipso-carbon of the pyridine ring.
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The benzylic CH₂ protons to the amide carbonyl carbon and the ipso-carbon of the benzyl ring.
Definitive Stereochemical Assignment by Single-Crystal X-ray Diffraction
While spectroscopic data strongly suggests the structure, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional model of the molecule in the solid state. [11]This technique is the gold standard for confirming the (E)-stereochemistry of the C=C double bond. [3][12] The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data. The resulting electron density map is solved and refined to yield precise atomic coordinates, bond lengths, bond angles, and torsional angles. [12]The data would definitively show that the bulky 6-bromopyridin-2-yl and N-benzyl-2-cyanoacetamide groups are positioned on opposite sides of the double bond, confirming the trans or (E) configuration.
| Parameter | Description | Expected Value |
| Crystal System | Triclinic / Monoclinic | - |
| Space Group | P-1 or P2₁/c | - |
| C(alkene)-C(alkene) | Double bond length | ~1.34 Å |
| C-Br Bond Length | Carbon-Bromine bond | ~1.90 Å |
| Torsion Angle | C(py)-C=C-C(carbonyl) | ~180° |
Table 2: Representative Data Expected from X-ray Crystallographic Analysis.
Corroboration by Computational Modeling
Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to complement and validate experimental findings. [11][13]By building an in silico model of the proposed structure, we can:
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Geometry Optimization: Calculate the lowest energy conformation of the molecule. The results are expected to confirm the planarity of the acrylamide system and the (E) configuration as the most stable isomer. [11]2. Predict Spectroscopic Data: Calculate theoretical ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. A strong correlation between the calculated and experimental spectra provides a high degree of confidence in the structural assignment. [13]3. Analyze Molecular Orbitals: Investigate the electronic properties, such as the HOMO-LUMO gap and electrostatic potential map, which can offer insights into the molecule's reactivity, particularly the electrophilic nature of the β-carbon of the Michael acceptor system. [2]
Summary and Conclusion
Appendix: Detailed Experimental Protocols
A.1 Synthesis of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide
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To a solution of 6-bromopyridine-2-carbaldehyde (1.0 mmol, 1.0 equiv) and N-benzyl-2-cyanoacetamide (1.0 mmol, 1.0 equiv) in 2-propanol (5 mL), add piperidine (0.1 mmol, 0.1 equiv). [4]2. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will typically form. Filter the solid product using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 5 mL) to remove residual reactants and catalyst.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from hot ethanol to obtain analytically pure, crystalline material suitable for all characterization techniques, including single-crystal growth. [12] A.2 NMR Sample Preparation and Analysis
-
Dissolve ~10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C{¹H}, and DEPT-135 spectra on a 400 MHz or higher field spectrometer.
-
Acquire 2D spectra (gCOSY, gHSQCAD, gHMBCAD) using standard pulse programs.
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. [14] A.3 High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer via direct infusion or LC-MS.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
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Analyze the data to determine the exact mass and compare it with the theoretical mass for the calculated molecular formula. Confirm the presence of the ~1:1 A+2 isotopic pattern for bromine.
A.4 Single-Crystal X-ray Diffraction
-
Grow single crystals by slow evaporation of the solvent from a saturated solution of the compound (e.g., in ethanol or ethyl acetate/hexane).
-
Select a high-quality crystal and mount it on a suitable goniometer head.
-
Center the crystal on the diffractometer, which is equipped with a Cu Kα or Mo Kα radiation source.
-
Collect a full sphere of diffraction data at a controlled temperature (typically 100 K).
-
Process the data (integration and scaling) and solve the structure using direct methods (e.g., SHELXT). [12]6. Refine the structural model against the data using full-matrix least-squares on F² (e.g., with SHELXL). [12]
References
Sources
- 1. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide [mdpi.com]
- 5. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. food.actapol.net [food.actapol.net]
- 9. researchgate.net [researchgate.net]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N ,N-dimethyl amino acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (E)-N-Benzyl-2-cyano-3-phenylacrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
